molecular formula C19H16N4O3 B11057410 N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11057410
M. Wt: 348.4 g/mol
InChI Key: GYJIPMJFQKMIOX-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, an oxazole ring, and a methoxyphenyl group

Preparation Methods

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate oxazole precursor under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into a more saturated structure.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures.

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and oxazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H16N4O3/c1-25-13-8-6-12(7-9-13)16-10-17(26-23-16)19(24)20-11-18-21-14-4-2-3-5-15(14)22-18/h2-10H,11H2,1H3,(H,20,24)(H,21,22)

InChI Key

GYJIPMJFQKMIOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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